3-(4-Bromo-1-tritylpyrazol-3-yl)pyridine
説明
3-(4-Bromo-1-tritylpyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a bromo group at the 4-position and a trityl (triphenylmethyl) group at the 1-position. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and cancer therapeutics. The bulky trityl group may enhance membrane permeability but reduce solubility, while the bromo substituent could influence binding affinity through halogen bonding or steric effects.
特性
IUPAC Name |
3-(4-bromo-1-tritylpyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3/c28-25-20-31(30-26(25)21-11-10-18-29-19-21)27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACPPHDXZHZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C5=CN=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound: 3-(4-Bromo-1-tritylpyrazol-3-yl)pyridine
- Core Structure : Pyridine-pyrazole hybrid.
Comparative Compound: 3-(Piperidin-4-ylmethoxy)pyridine Derivatives (from )
- Core Structure : Pyridine with a piperidinylmethoxy side chain.
- Substituents: Piperidin-4-ylmethoxy: Improves selectivity for LSD1 over monoamine oxidases (MAO-A/B) by optimizing hydrogen bonding and steric compatibility . No halogen or bulky groups: Reduced steric hindrance compared to the trityl group.
Enzymatic Inhibition and Selectivity
The piperidinylmethoxy derivatives exhibit potent LSD1 inhibition (K_i = 29 nM) and high selectivity, attributed to their optimal fit within the LSD1 substrate-binding pocket . In contrast, the trityl group in the target compound may hinder binding to similar enzymes due to steric clashes, though its bromo substituent could enhance affinity for halogen-bond-accepting residues.
Cellular Activity and Therapeutic Potential
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: EC50 = 280 nM in leukemia and solid tumor cells. Minimal cytotoxicity in normal cells .
- 3-(4-Bromo-1-tritylpyrazol-3-yl)pyridine :
- Predicted to have moderate antiproliferative activity, contingent on solubility and target engagement.
- The trityl group may improve cellular uptake but reduce bioavailability.
Structure-Activity Relationship (SAR) Insights
- Piperidinylmethoxy Derivatives :
- Target Compound :
- The bromo group may mimic polar interactions seen in other inhibitors, while the trityl group could limit off-target effects via steric exclusion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
